4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Description
This compound is a purine-based hydrazone derivative featuring a 1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core linked to a 4-methoxybenzaldehyde moiety via a hydrazone bond. Its molecular formula is C₂₈H₂₆N₆O₃, with a molecular weight of 494.56 g/mol . The structure combines the planar aromaticity of the purine system with the electron-donating methoxy group on the benzaldehyde, which may influence its electronic properties and biological interactions. The compound is synthesized through condensation of the purine hydrazine derivative with 4-methoxybenzaldehyde under reflux conditions, typically in ethanol or similar solvents .
Properties
IUPAC Name |
1,7-dibenzyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-32-25-24(26(35)34(28(32)36)19-22-11-7-4-8-12-22)33(18-21-9-5-3-6-10-21)27(30-25)31-29-17-20-13-15-23(37-2)16-14-20/h3-17H,18-19H2,1-2H3,(H,30,31)/b29-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHACWHHLCXQIGU-STBIYBPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This hydrazone derivative is synthesized from 4-methoxybenzaldehyde and has shown various pharmacological effects that warrant detailed exploration.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated in several studies for its efficacy against various biological targets.
Antimicrobial Activity
Research indicates that hydrazones derived from benzaldehyde exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of several hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µg/mL to 64 µg/mL, demonstrating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone A | 16 | S. aureus |
| Hydrazone B | 32 | E. coli |
| Hydrazone C | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of hydrazones has been extensively studied. A review on hydrazone derivatives indicated that many show cytotoxic effects against various cancer cell lines. For example, the compound was tested against prostate cancer cells and exhibited IC50 values in the micromolar range (10–200 µM), indicating moderate to strong cytotoxicity .
The biological activity of 4-methoxybenzaldehyde hydrazone can be attributed to its ability to interact with specific cellular targets. The compound acts as an inhibitor of enzymes involved in cancer progression and microbial resistance. For example, it has been suggested that hydrazones may inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors .
Case Studies
- Antimicrobial Study : A study conducted on a series of hydrazones demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results showed that certain derivatives had zones of inhibition greater than 16 mm when tested on agar plates .
- Anticancer Study : In another investigation focusing on prostate cancer cell lines, the compound was evaluated for its inhibitory effects on ALDH isoforms. The results indicated that specific analogues exhibited enhanced potency compared to standard treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Substituent Effects
- Electron-Donating vs.
- Methoxy vs. Hydroxy : 4-Hydroxybenzaldehyde hydrazones may exhibit different solubility and hydrogen-bonding profiles, influencing pharmacokinetics .
Preparation Methods
Standard Protocol
-
Reagents :
-
Procedure :
Reaction Optimization
Increasing temperature beyond 80°C led to decomposition, while reducing catalyst quantity below 0.3 mL decreased reaction rate. Ethanol outperformed methanol due to better solubility of the purinone intermediate.
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
Comparative Analysis of Methodologies
Table 2 : Performance of Hydrazone Synthesis Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ethanol reflux | Scalable, minimal side products | Long reaction time (12–18 h) | 65–78 |
| Microwave-assisted | Reduced time (2 h) | Specialized equipment required | 70 |
| Solvent-free grinding | Eco-friendly | Low yield (45%) | 45 |
Microwave-assisted synthesis (100°C, 300 W) shows promise but requires optimization to prevent thermal degradation.
Mechanistic Insights
The reaction proceeds via:
-
Protonation of 4-methoxybenzaldehyde’s carbonyl oxygen by acetic acid.
-
Nucleophilic attack by the purinone hydrazine’s -NH2 group.
-
Dehydration to form the C=N bond, stabilized by conjugation with the aromatic system.
Density functional theory (DFT) studies on analogous hydrazones confirm the E-configuration predominates due to steric hindrance between the purinone and methoxy groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing hydrazone derivatives like 4-methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl)hydrazone?
- Methodology : The compound is synthesized via condensation of 4-methoxybenzaldehyde with a hydrazine-containing precursor (e.g., 1,7-dibenzyl-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl hydrazine). A typical procedure involves refluxing equimolar quantities of the aldehyde and hydrazine derivative in absolute ethanol with catalytic glacial acetic acid for 4–18 hours, followed by solvent evaporation and crystallization .
- Key Considerations : Reaction time, solvent polarity, and acid catalysis influence yield. For example, DMSO as a solvent under reflux for 18 hours yielded 65% of a structurally analogous hydrazone .
Q. Which spectroscopic techniques are critical for characterizing this hydrazone’s structure?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from 4-methoxybenzaldehyde at δ 7.8–8.2 ppm) and carbonyl/amine groups in the purinone core .
- IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- HRMS : Validates molecular mass (e.g., [M+H]+ calculated within 1 ppm error) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in the hydrazone moiety) .
- 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons, distinguishing regioisomers .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for analogous hydrazones .
Q. What strategies optimize reaction yields for hydrazone formation in sterically hindered systems?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yield .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
- Catalysis : Substituent-dependent acid/base catalysts (e.g., p-toluenesulfonic acid for electron-deficient aldehydes) improve kinetics .
Q. How can computational methods predict the reactivity of this hydrazone in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydrazone’s imine nitrogen may act as a nucleophile in Schiff base reactions .
- Molecular Dynamics Simulations : Predicts solvent effects and transition states in condensation reactions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data for this hydrazone across studies?
- Methodology :
- Dose-Response Curves : Validate potency thresholds (e.g., IC50 values) using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolite Profiling : Rule out degradation products via LC-MS/MS, as seen in studies of analogous purinone derivatives .
Q. What experimental controls are essential to ensure reproducibility in hydrazone synthesis?
- Methodology :
- Stoichiometric Precision : Use anhydrous conditions and rigorously dried reagents to prevent side reactions (e.g., hydrolysis of the hydrazone bond) .
- Inert Atmosphere (N2/Ar) : Minimizes oxidation of sensitive intermediates .
Methodological Design
Q. How to design a kinetic study for hydrazone formation under varying pH conditions?
- Methodology :
- In situ FT-IR Monitoring : Tracks imine bond formation (C=N stretch at ~1600 cm⁻¹) across pH 3–10 .
- Quenching Experiments : Halts reaction at intervals for HPLC analysis to quantify unreacted aldehyde .
Structural Modification and Applications
Q. What synthetic routes enable functionalization of the purinone core for structure-activity relationship (SAR) studies?
- Methodology :
- Suzuki Coupling : Introduces aryl/heteroaryl groups at the purinone’s C-8 position using Pd catalysts .
- N-Alkylation : Modifies the dibenzyl groups via nucleophilic substitution with alkyl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
